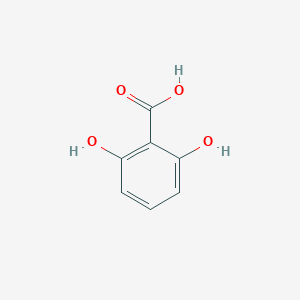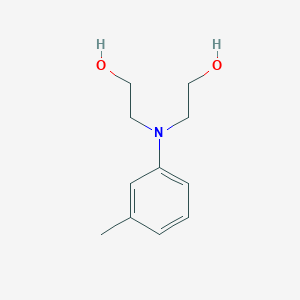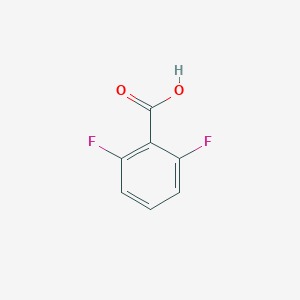
Furafylline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Furafylline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool to study cytochrome P450 enzyme inhibition and drug metabolism.
Biology: Employed in research to understand the role of cytochrome P450 enzymes in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating asthma and other respiratory conditions.
Mécanisme D'action
La furafylline exerce ses effets en inhibant sélectivement l’enzyme cytochrome P450 1A2. Cette inhibition empêche le métabolisme de certains médicaments et composés endogènes, ce qui entraîne une augmentation des niveaux de ces substances dans l’organisme. La cible moléculaire de la this compound est le site actif de l’enzyme cytochrome P450 1A2, où elle se lie et bloque l’activité de l’enzyme .
Composés Similaires :
Théophylline : Un autre dérivé de la méthylxanthine utilisé dans le traitement de l’asthme.
Caféine : Un stimulant bien connu qui inhibe également les enzymes cytochrome P450 mais avec moins de sélectivité.
Paraxanthine : Un métabolite de la caféine présentant des propriétés similaires.
Comparaison : La this compound est unique en raison de sa forte sélectivité pour l’enzyme cytochrome P450 1A2, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles. Contrairement à la théophylline et à la caféine, la this compound a une durée d’action plus longue et un mécanisme d’inhibition plus ciblé .
Analyse Biochimique
Biochemical Properties
Furafylline plays a significant role in biochemical reactions by selectively inhibiting CYP1A2. This enzyme is responsible for the oxidation of several substrates, including caffeine and certain drugs. This compound binds to the active site of CYP1A2, forming a stable complex that prevents the enzyme from metabolizing its substrates . This inhibition is highly selective, with minimal effects on other cytochrome P450 isoforms such as CYP2D1, CYP2C, CYP3A, and CYP1A1 .
Cellular Effects
This compound affects various cellular processes by inhibiting CYP1A2 activity. This inhibition can lead to increased levels of CYP1A2 substrates within cells, potentially altering cell signaling pathways, gene expression, and cellular metabolism. For example, the accumulation of caffeine due to CYP1A2 inhibition by this compound can impact cellular energy metabolism and neurotransmitter release . Additionally, this compound’s inhibition of CYP1A2 can affect the metabolism of other drugs, leading to altered pharmacokinetics and potential drug interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of CYP1A2, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the oxidation of CYP1A2 substrates, leading to their accumulation within the cell . This compound’s inhibition of CYP1A2 is non-competitive, meaning it does not directly compete with the substrate for binding to the enzyme but rather binds to a different site on the enzyme . This mechanism of action is highly selective for CYP1A2, with little to no effect on other cytochrome P450 isoforms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable, with a long half-life that allows for sustained inhibition of CYP1A2 over extended periods . Over time, the degradation of this compound can lead to a gradual decrease in its inhibitory effects. Long-term studies have shown that this compound can maintain its inhibitory effects on CYP1A2 for several days in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits CYP1A2 without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including elevated plasma levels of CYP1A2 substrates such as caffeine . These toxic effects are dose-dependent and can be observed at doses significantly higher than those required for effective CYP1A2 inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathways of various substrates by inhibiting CYP1A2. This inhibition affects the metabolism of drugs and xenobiotics that are substrates of CYP1A2, leading to their accumulation within the body . This compound’s inhibition of CYP1A2 can also impact the metabolic flux of these substrates, altering their pharmacokinetics and potentially leading to drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. Once inside the cell, this compound can bind to CYP1A2 and inhibit its activity . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver, where CYP1A2 is highly expressed .
Subcellular Localization
This compound is primarily localized within the endoplasmic reticulum, where CYP1A2 is found . This subcellular localization allows this compound to effectively inhibit CYP1A2 activity and prevent the metabolism of its substrates. This compound’s localization within the endoplasmic reticulum is facilitated by its lipophilicity and its ability to diffuse across cellular membranes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La furafylline peut être synthétisée par un procédé en plusieurs étapes impliquant la réaction de la 1,8-diméthylxanthine avec le chlorure de 2-furylméthyle en milieu basique. La réaction implique généralement l’utilisation d’une base comme l’hydrure de sodium ou le carbonate de potassium dans un solvant aprotique comme le diméthylformamide ou le diméthylsulfoxyde .
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, la synthèse suit généralement la voie de préparation en laboratoire avec des optimisations pour l’échelle, le rendement et la pureté. Les procédés industriels peuvent impliquer des réacteurs à écoulement continu et des techniques de purification avancées pour garantir une production de haute qualité.
Analyse Des Réactions Chimiques
Types de Réactions : La furafylline subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Elle peut également participer à des réactions d’oxydation et de réduction, bien que celles-ci soient moins courantes.
Réactifs et Conditions Courants :
Réactions de Substitution : Impliquent généralement des nucléophiles tels que les amines ou les thiols dans des conditions douces.
Réactions d’Oxydation : Peuvent être réalisées en utilisant des oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réactions de Réduction : Peuvent impliquer des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par une amine peut donner un dérivé aminométhyle, tandis que l’oxydation peut produire un produit hydroxylé.
4. Applications de la Recherche Scientifique
La this compound a plusieurs applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :
Chimie : Utilisée comme outil pour étudier l’inhibition de l’enzyme cytochrome P450 et le métabolisme des médicaments.
Biologie : Employée dans la recherche pour comprendre le rôle des enzymes cytochrome P450 dans divers processus biologiques.
Médecine : Envisagée pour ses effets thérapeutiques potentiels dans le traitement de l’asthme et d’autres affections respiratoires.
Comparaison Avec Des Composés Similaires
Theophylline: Another methylxanthine derivative used in the treatment of asthma.
Caffeine: A well-known stimulant that also inhibits cytochrome P450 enzymes but with less selectivity.
Paraxanthine: A metabolite of caffeine with similar properties.
Comparison: Furafylline is unique in its high selectivity for the cytochrome P450 1A2 enzyme, making it a valuable tool in research and potential therapeutic applications. Unlike theophylline and caffeine, this compound has a longer duration of action and a more targeted mechanism of inhibition .
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZGCIVHYLPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045153 | |
| Record name | 3-Furfuryl-1,8-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80288-49-9 | |
| Record name | Furafylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80288-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furafylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080288499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furfuryl-1,8-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURAFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2087G0XX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















